molecular formula C23H24N2O3 B6018987 2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide

2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide

Cat. No.: B6018987
M. Wt: 376.4 g/mol
InChI Key: WGJQRQSVKWGVJL-UHFFFAOYSA-N
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Description

2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a piperidine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromene-3-carboxylic acid with 2-phenyl-2-(piperidin-1-yl)ethylamine under dehydrating conditions to form the desired carboxamide linkage. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromene-3-carboxamide: Lacks the piperidine and phenyl groups.

    N-phenyl-2-oxo-2H-chromene-3-carboxamide: Lacks the piperidine group.

    2-oxo-N-[2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide: Lacks the phenyl group.

Uniqueness

The presence of both the piperidine and phenyl groups in 2-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide imparts unique chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-oxo-N-(2-phenyl-2-piperidin-1-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-22(19-15-18-11-5-6-12-21(18)28-23(19)27)24-16-20(17-9-3-1-4-10-17)25-13-7-2-8-14-25/h1,3-6,9-12,15,20H,2,7-8,13-14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJQRQSVKWGVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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